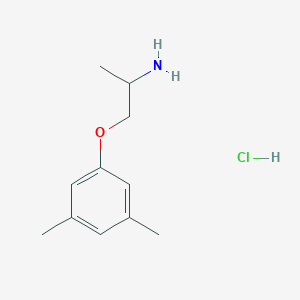
1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride, also known as 2-DPMP, is a psychoactive substance that belongs to the class of stimulants. It was first synthesized in the early 2000s and has gained popularity among drug users due to its powerful stimulating effects. However, despite its popularity, 2-DPMP is not approved for medical use and is considered a dangerous substance due to its potential for abuse and addiction.
Aplicaciones Científicas De Investigación
Biomass Conversion and Sustainable Materials
Conversion of Plant Biomass to Furan Derivatives :Research highlights the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), which is pivotal for sustainable material production. HMF and its derivatives are seen as potential replacements for non-renewable hydrocarbon sources, offering a new avenue for creating polymers, functional materials, and fuels from renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Remediation and Waste Management
Dioxin Characterisation and Minimisation in Waste Incineration :The review on dioxin formation during municipal solid waste incineration discusses methods to minimize the formation of these toxic compounds. It emphasizes the importance of advanced incineration technology and end-of-pipe treatments to reduce dioxin emissions, protecting the environment and public health (Mckay, 2002).
Propiedades
IUPAC Name |
1-(3,5-dimethylphenoxy)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-4-9(2)6-11(5-8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHQWAAMYKJUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

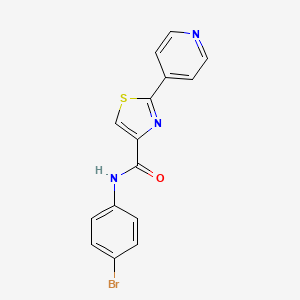

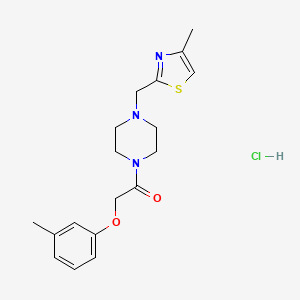
![4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2733361.png)
![N-[(2,4-difluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2733363.png)
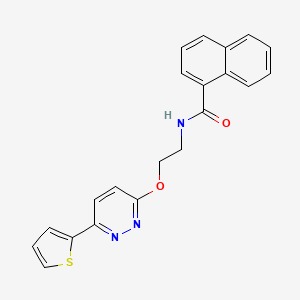
![1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2733367.png)
![N-(2,3-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2733368.png)
![(Z)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2733369.png)
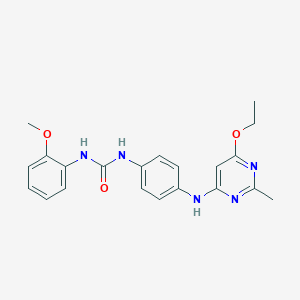
![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2733372.png)
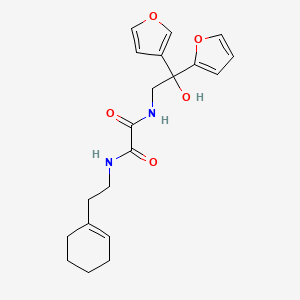
![2-[4-(ethoxyacetyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2733374.png)
